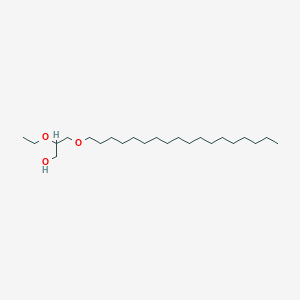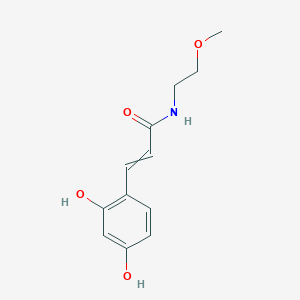![molecular formula C8H16O2 B15161711 2-[(Propan-2-yl)oxy]cyclopentan-1-ol CAS No. 142052-70-8](/img/structure/B15161711.png)
2-[(Propan-2-yl)oxy]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Propan-2-yl)oxy]cyclopentan-1-ol is an organic compound with a molecular formula of C8H16O2 It is a cyclopentanol derivative where the hydroxyl group is substituted with a propan-2-yl group through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]cyclopentan-1-ol typically involves the reaction of cyclopentanol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of cyclopentanol reacts with the hydroxyl group of isopropyl alcohol, resulting in the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors with acid catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Propan-2-yl)oxy]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The ether linkage can be cleaved under certain conditions, leading to the formation of cyclopentanol and isopropyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Cyclopentanone and isopropyl ketone.
Reduction: Cyclopentanol and isopropanol.
Substitution: Cyclopentanol and isopropyl alcohol.
Applications De Recherche Scientifique
2-[(Propan-2-yl)oxy]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of 2-[(Propan-2-yl)oxy]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propan-2-ylcyclopentan-1-ol: Similar in structure but differs in the position of the isopropyl group.
2-(Propan-2-yl)cyclopentan-1-one: A ketone derivative with similar structural features.
Cyclopentanol: The parent compound without the isopropyl substitution.
Uniqueness
2-[(Propan-2-yl)oxy]cyclopentan-1-ol is unique due to its ether linkage, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
142052-70-8 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-propan-2-yloxycyclopentan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-6(2)10-8-5-3-4-7(8)9/h6-9H,3-5H2,1-2H3 |
Clé InChI |
HRVFPDSMIPAUPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



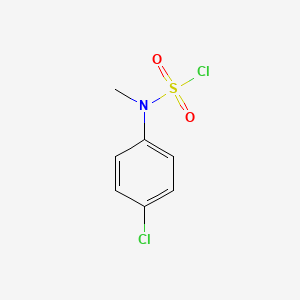
![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
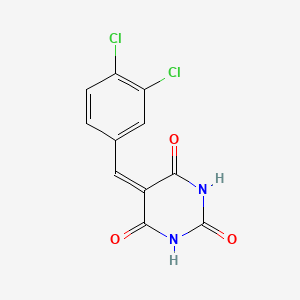
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
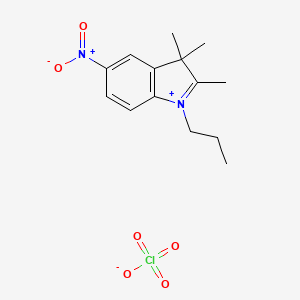
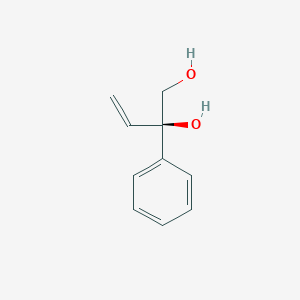
![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
